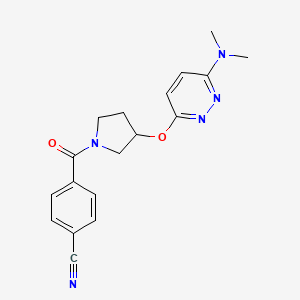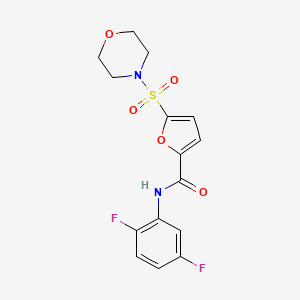![molecular formula C9H10N4 B2896604 N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2310100-60-6](/img/structure/B2896604.png)
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that falls under the category of pyrimidines . It is also known as 4-(Dimethylamino)pyridine or DMAP . It is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .
Synthesis Analysis
The synthesis of “N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine” and its derivatives involves various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of pyrimido [4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of “N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine” is complex and can be analyzed using various methods. For instance, the geometries of all the ligands were optimized using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .Chemical Reactions Analysis
“N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine” is involved in various chemical reactions. For instance, it is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement . It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .Applications De Recherche Scientifique
Antifungal Properties
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine derivatives have shown promising antifungal properties. For instance, compounds such as 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The studies concluded that these compounds are biologically active and could be developed into useful antifungal agents (Jafar et al., 2017).
Inhibition of Kinases
Research has demonstrated that certain N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine derivatives can act as inhibitors of CLK1 and DYRK1A kinases. For example, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, synthesized through a Dimroth rearrangement, has been identified as a new inhibitor of these kinases (Guillon et al., 2013).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics, such as (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, has been explored for their insecticidal and antibacterial potential. These compounds have shown effectiveness against Pseudococcidae insects and selected microorganisms, suggesting their potential use in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Synthesis and Structural Studies
Extensive research has been conducted on the synthesis and structural characterization of N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine derivatives. Studies include the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and pyrido[3,4-d]-pyrimidin-4(3H)-ones, which provide valuable insights into the chemical properties and potential applications of these compounds (Khashi et al., 2015) (Gelling & Wibberley, 1969).
Potential in Antitumor Activity
The structure and conformation of N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine derivatives can significantly impact their biological activities, such as antitumor effects. For instance, the conformational shape of N-naphthyl-cyclopenta[d]pyrimidines affects their potency as microtubule targeting agents and their antitumor activity, highlighting the potential for these compounds in cancer therapy (Xiang et al., 2020).
Glycomic Analysis
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine derivatives have also been used in analytical chemistry, particularly in glycomic analysis. The use of dimethyl pyrimidinyl ornithine (DiPyrO) tags, which are derivatives of these compounds, in high-resolution mass spectrometry has improved the quantification of N-linked glycans enzymatically released from glycoproteins (Chen et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine acts as an ATP-competitive inhibitor of EGFR . It binds to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of cell death .
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. The most significant is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, the compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the feces . The bioavailability of these compounds can be influenced by factors such as formulation, food effect, and drug-drug interactions .
Result of Action
The primary molecular effect of N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine is the inhibition of EGFR tyrosine kinase activity, which leads to the suppression of the proliferative and survival pathways in the cells . On a cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. These include the presence of other drugs (which can lead to drug-drug interactions), the pH and composition of the gastrointestinal tract (which can affect absorption), and the presence of liver or kidney disease (which can affect drug metabolism and excretion) . Furthermore, genetic variations in the EGFR gene or other components of the EGFR signaling pathway can influence the sensitivity of cancer cells to EGFR inhibitors .
Propriétés
IUPAC Name |
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13(2)9-7-3-4-10-5-8(7)11-6-12-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOMTJMQZWRXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)






![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)



![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)